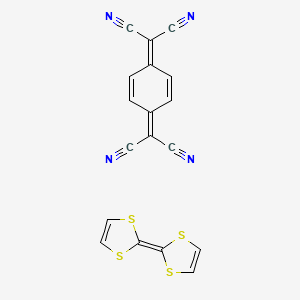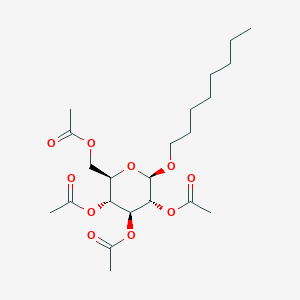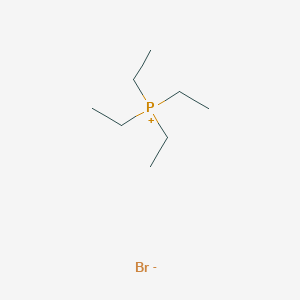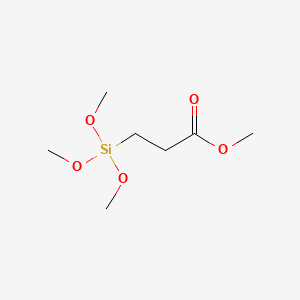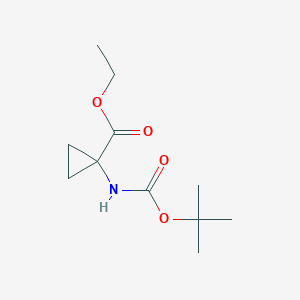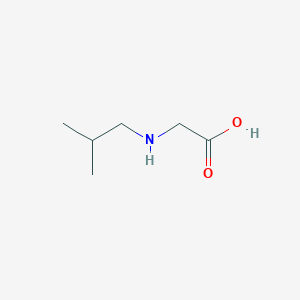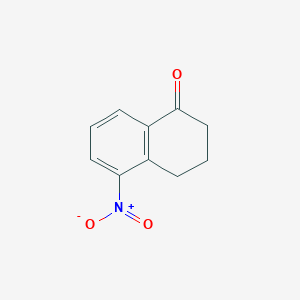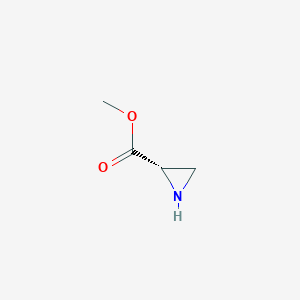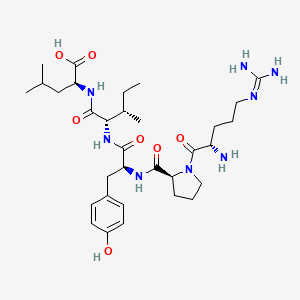![molecular formula C6H8O B1588861 7-オキサビシクロ[4.1.0]ヘプト-2-エン CAS No. 6705-51-7](/img/structure/B1588861.png)
7-オキサビシクロ[4.1.0]ヘプト-2-エン
概要
説明
科学的研究の応用
7-Oxabicyclo[4.1.0]hept-2-ene has a wide range of applications in scientific research:
作用機序
Target of Action
It has been reported as an anticapsin analog , suggesting that it may interact with similar biological targets as anticapsin.
Mode of Action
The exact mode of action of 7-Oxabicyclo[41It is known to be one of the products formed during the oxidation of cyclohexene by dendritic complexes . Further research is needed to elucidate the specific interactions of 7-Oxabicyclo[4.1.0]hept-2-ene with its targets and the resulting changes.
Biochemical Pathways
As an anticapsin analog , it might be involved in similar biochemical pathways as anticapsin
Result of Action
As an anticapsin analog , it might exhibit similar effects as anticapsin at the molecular and cellular levels
準備方法
Synthetic Routes and Reaction Conditions: 7-Oxabicyclo[4.1.0]hept-2-ene can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Industrial Production Methods: In industrial settings, the preparation of 7-Oxabicyclo[4.1.0]hept-2-ene often involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium .
化学反応の分析
Types of Reactions: 7-Oxabicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols and hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Alcohols and hydrocarbons.
Substitution: Functionalized derivatives with various substituents.
類似化合物との比較
7-Oxabicyclo[2.2.1]heptane:
6-Oxabicyclo[3.1.0]hexane: Another bicyclic compound with an oxygen atom, but with a different ring size and structure.
8-Oxabicyclo[5.1.0]octane: A larger bicyclic compound with an oxygen atom, used in different chemical applications.
Uniqueness: 7-Oxabicyclo[4.1.0]hept-2-ene is unique due to its specific ring strain and the presence of a double bond, which provides distinct reactivity patterns compared to other similar compounds. Its ability to undergo a variety of ring-opening reactions makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
7-oxabicyclo[4.1.0]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1,3,5-6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSLNOWZSKKNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986029 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-51-7 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6705-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Oxabicyclo(4.1.0)hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermochemical properties of 7-Oxabicyclo[4.1.0]hept-2-ene?
A1: Researchers have utilized density functional theory calculations to determine key thermochemical properties of 7-Oxabicyclo[4.1.0]hept-2-ene. These include its enthalpy of formation (ΔH°f(298)), standard entropy (S°298), and heat capacity (Cp(T)) over a temperature range of 10 K to 5000 K []. These values offer valuable insights into the molecule's stability and reactivity under various conditions.
Q2: How does the structure of 7-Oxabicyclo[4.1.0]hept-2-ene influence its vibrational modes?
A2: The presence of both a cyclohexene ring and an epoxide ring within the 7-Oxabicyclo[4.1.0]hept-2-ene structure leads to interesting vibrational behavior. Specifically, the ring puckering mode has been modeled as the inversion of a pseudo-four-membered ring. This motion is characterized by significant asymmetry, primarily attributed to the influence of the epoxide ring []. Infrared and Raman spectroscopy studies have provided detailed information about this ring inversion potential function.
Q3: Are there any applications of chiral 7-Oxabicyclo[4.1.0]hept-2-ene derivatives in organic synthesis?
A3: Yes, specifically the (1S,6S)‐2‐(Phenylsulfonyl)‐7‐oxabicyclo[4.1.0]‐hept‐2‐ene derivative has proven useful as a chiral building block in organic synthesis []. This compound acts as a versatile scaffold for expanding six-membered rings or constructing six-carbon acyclic fragments. Its effectiveness highlights the potential of specifically substituted 7-Oxabicyclo[4.1.0]hept-2-ene derivatives in creating complex molecules with defined stereochemistry.
Q4: How is 7-Oxabicyclo[4.1.0]hept-2-ene relevant to atmospheric chemistry?
A4: 7-Oxabicyclo[4.1.0]hept-2-ene, along with other oxabicycloheptene isomers, has been identified as a potential product in the atmospheric photochemical oxidation of aromatic compounds []. This finding suggests that these bicyclic ethers could play a role in atmospheric processes, potentially impacting air quality and climate. Further research is needed to fully understand their formation mechanisms and fate in the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


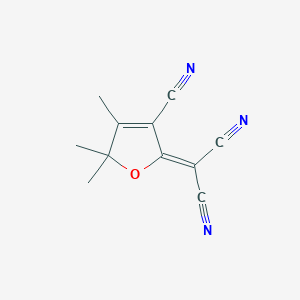
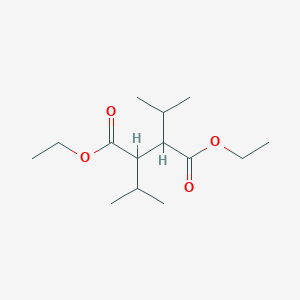
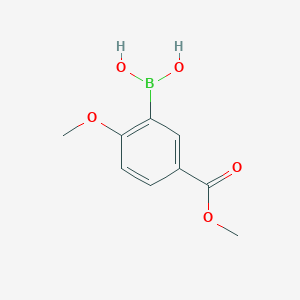
![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)
